molecular formula C19H15BrFNO2 B11944471 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide CAS No. 853330-73-1

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide

Cat. No.: B11944471
CAS No.: 853330-73-1
M. Wt: 388.2 g/mol
InChI Key: UXXJJWVPLCREKB-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl-furan derivative, followed by coupling with a fluorophenyl amide under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide
  • 3-(5-(4-Methylphenyl)-2-furyl)-N-(2-fluorophenyl)propanamide

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions. This makes it distinct from similar compounds that may only contain one of these halogens.

Properties

CAS No.

853330-73-1

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C19H15BrFNO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23)

InChI Key

UXXJJWVPLCREKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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